molecular formula C13H16N2O B1594116 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one CAS No. 6631-89-6

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one

Cat. No.: B1594116
CAS No.: 6631-89-6
M. Wt: 216.28 g/mol
InChI Key: NOSULZKBEJXMKJ-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is an organic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.2789 It is a member of the pyrazoline family, characterized by a pyrazoline ring substituted with a tert-butyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one typically involves the reaction of 1,3-dicarbonyl compounds or their analogs with hydrazines . One common method is the refluxing of the ester of 2- and/or 3-substituted 3-oxopropionic acid with the corresponding hydrazine in ethanol. The desired 2-pyrazolin-5-one is obtained by filtering the precipitate from the cooled solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one involves its interaction with free radicals and reactive oxygen species. The compound acts as a free radical scavenger, neutralizing harmful radicals and preventing oxidative damage . This activity is primarily due to the presence of the pyrazoline ring, which can donate electrons to stabilize free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and phenyl groups enhances its stability and reactivity compared to other pyrazoline derivatives .

Properties

IUPAC Name

5-tert-butyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSULZKBEJXMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288874
Record name 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6631-89-6
Record name 6631-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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